molecular formula C12H21Cl2N3O B1522144 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride CAS No. 1197845-10-5

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

Cat. No.: B1522144
CAS No.: 1197845-10-5
M. Wt: 294.22 g/mol
InChI Key: OJAGYRBJVPFXCD-UHFFFAOYSA-N
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Description

1-N-[2-(Morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride (CAS: 78156-04-4) is a chemical compound with the molecular formula C12H21Cl2N3O and a molecular weight of 294.22 g/mol . This benzene-1,2-diamine derivative features a morpholin-4-yl ethyl substituent, making it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds with the morpholin-4-yl ethylbenzene-1,2-diamine scaffold have demonstrated significant research potential as sigma-1 receptor antagonists . Research indicates that structurally related molecules exhibit potent anti-hyperalgesic effects in models of neuropathic pain, with one mechanism of action being the antagonism of sigma-1 receptors, particularly at the spinal level . This suggests potential research applications in neuroscience and pharmacology for investigating pain pathways. The dihydrochloride salt form improves stability and solubility for research handling. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic uses in humans.

Properties

IUPAC Name

2-N-(2-morpholin-4-ylethyl)benzene-1,2-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O.2ClH/c13-11-3-1-2-4-12(11)14-5-6-15-7-9-16-10-8-15;;/h1-4,14H,5-10,13H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJAGYRBJVPFXCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=CC=CC=C2N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride, also known by its CAS number 1197845-10-5, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antibacterial and anti-virulence therapeutics. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C12H20ClN3O
  • Molar Mass: 257.76 g/mol
  • CAS Number: 1197845-10-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps generally include the formation of the morpholine derivative followed by the introduction of the benzene ring and subsequent chlorination to yield the dihydrochloride salt form. Various methods have been explored for optimizing yield and purity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains. For instance, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Minimum Inhibitory Concentration (MIC)

The MIC values for this compound have been reported in several studies:

Bacterial StrainMIC (µM)
Staphylococcus aureus20–40
Escherichia coli40–70

These values indicate a moderate level of antibacterial activity compared to standard antibiotics like ceftriaxone, which has lower MIC values against these strains .

The mechanism by which this compound exerts its antibacterial effects is believed to involve interference with bacterial cell wall synthesis and disruption of DNA replication processes. This is similar to other compounds in its class that target essential cellular functions in bacteria.

Case Studies

Several case studies have documented the efficacy of this compound in vitro:

  • Study on Staphylococcus aureus : A study demonstrated that the compound significantly inhibited the growth of methicillin-resistant Staphylococcus aureus (MRSA), suggesting its potential as an alternative therapeutic agent against resistant strains .
  • Anti-Virulence Therapeutics : Research indicated that this compound could serve as a template for developing anti-virulence agents targeting mono-ADP-ribosyltransferase toxins produced by pathogenic bacteria .
  • Comparative Studies : Comparative analyses with other antibacterial agents revealed that while this compound has promising activity, it may be less effective than some established antibiotics but offers a novel approach for drug development due to its unique structure and mechanism .

Scientific Research Applications

Medicinal Chemistry

1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride has been investigated for its potential as a therapeutic agent in various diseases:

  • Anticancer Activity : Studies have shown that morpholine derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with specific cellular targets involved in cancer progression.
  • Antimicrobial Properties : Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics.

Neuropharmacology

This compound's morpholine moiety suggests potential applications in neuropharmacology:

  • Cognitive Enhancement : Preliminary studies suggest that compounds with similar structures may enhance cognitive functions and could be explored for treating neurodegenerative diseases.

Material Science

The compound is also being explored for its utility in materials science:

  • Polymer Development : Its amine groups can be utilized to create new polymeric materials with enhanced properties, such as increased thermal stability and mechanical strength.

Data Table: Summary of Applications

Application AreaSpecific Use CaseResearch Findings
Medicinal ChemistryAnticancer AgentInhibits cancer cell proliferation; specific cellular target interaction .
Antimicrobial AgentExhibits significant antibacterial activity .
NeuropharmacologyCognitive EnhancementPotential to enhance cognitive functions; under preliminary investigation .
Material SciencePolymer DevelopmentUsed to create polymers with improved thermal and mechanical properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal demonstrated that derivatives of 1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine exhibited selective cytotoxicity against breast cancer cells. The mechanism was linked to the modulation of apoptosis pathways, highlighting the compound's potential as a lead structure for anticancer drug development.

Case Study 2: Antimicrobial Efficacy

In another investigation, the dihydrochloride form was tested against multidrug-resistant bacterial strains. Results showed that the compound effectively inhibited bacterial growth at low concentrations, suggesting its viability as a new antibiotic candidate.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzene-1,2-diamine

Compound Name Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications
1,2-Phenylenediamine dihydrochloride C₆H₁₀Cl₂N₂ None (simple diamine core) 181.06 Biochemical research, chromogenic assays
N1-(2-Bromophenyl)-4-chloro-benzene-1,2-diamine C₁₂H₁₀BrClN₂ Bromophenyl, chloro 297.58 Intermediate in antipsychotic drug synthesis (e.g., clozapine)
1-N-[4-Chloro-2-(trifluoromethyl)phenyl]benzene-1,2-diamine C₁₃H₁₁ClF₃N₂ Chloro-trifluoromethylphenyl 290.69 Not specified; structural diversity in drug discovery
1-N-[Cyclopropylmethyl]benzene-1,2-diamine C₁₀H₁₃N₂ Cyclopropylmethyl 161.22 Potential pharmacological scaffold

Physicochemical and Functional Comparisons

  • Solubility and Stability : The dihydrochloride salt form enhances aqueous solubility compared to free bases (e.g., 1,2-phenylenediamine dihydrochloride is widely used in assays due to stability and solubility ).
  • Biological Activity: The morpholinoethyl group’s impact is context-dependent. In cannabinoid receptor ligands, it reduced binding affinity (Ki = 221 nM) compared to n-pentyl chains (Ki = 16 nM) . This suggests substituent bulk and polarity may hinder target interactions.
  • Synthetic Accessibility: Chan–Lam coupling enables efficient N-arylation of benzene-1,2-diamines , while morpholinoethyl incorporation may require reductive amination or nucleophilic substitution.

Pharmacological Relevance

  • Morpholinoethyl Substituents: Commonly used to modulate pharmacokinetics (e.g., improve solubility or bioavailability). However, highlights a case where it adversely affected receptor affinity, emphasizing the need for structure-activity relationship (SAR) optimization.
  • Diamine Core : The benzene-1,2-diamine scaffold is versatile, serving as a building block for heterocycles (e.g., benzimidazoles in ) and metal-catalyzed coupling reactions .

Notes

  • Discrepancies exist in molecular formulas between sources (e.g., lists C₁₂H₂₀ClN₃O for a hydrochloride salt, inconsistent with the dihydrochloride’s expected formula). This underscores the importance of verifying salt forms in experimental work.
  • Limited pharmacological data are available for the target compound, necessitating extrapolation from structurally related molecules.

Preparation Methods

Initial Synthetic Strategy and Key Transformations

The synthesis typically begins with a nucleophilic aromatic substitution (S_NAr) reaction involving commercially available 4-bromo-1-fluoro-nitrobenzene and 4-(2-aminoethyl)morpholine. This step yields a bromide intermediate with near-quantitative yield and can be performed efficiently under microwave conditions to reduce reaction time from hours to minutes while maintaining yield.

Step Reaction Reagents & Conditions Yield
1 S_NAr reaction 4-bromo-1-fluoro-nitrobenzene + 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h or MW 120 °C, 10 min ~100%

This intermediate is then subjected to further functionalization steps, including palladium-catalyzed coupling reactions and reductions, to install the diamine functionality and morpholine side chain.

Late-Stage Alkylation and Functional Group Installation

Late-stage alkylation of phenolic or amino groups is a challenging step due to modest yields in earlier methods (~11%). The optimized synthesis uses alkylation with alkyl halides such as 3-bromopropyltrimethylammonium salts or chlorides under basic conditions (e.g., KOtBu, Cs2CO3) in polar aprotic solvents (DMA, MeCN) at elevated temperatures (60–100 °C), achieving yields up to 87%.

Step Reaction Reagents & Conditions Yield
3 Alkylation Br(CH2)3NMe2·HCl or Cl(CH2)3NMe2·HCl, KOtBu or Cs2CO3, DMA or MeCN, 60–100 °C, 2–16 h 11–87%

Alternative Synthetic Routes and Retrosynthetic Analysis

Retrosynthetic analysis suggests that using carboxylic acid derivatives instead of aldehydes in the benzimidazole formation step can shorten the synthesis by two stages and improve overall yield. This approach allows for early-stage phenolic alkylation, which was a limiting factor in previous routes.

In addition, coupling reactions using HATU as a coupling agent in DMF with triethylamine at ambient temperature have been employed for amide bond formation between diamine intermediates and carboxylic acid derivatives, facilitating benzimidazole ring closure.

Summary Table of Key Preparation Steps

Step No. Transformation Reagents & Conditions Yield (%) Notes
1 S_NAr reaction to form bromide intermediate 4-bromo-1-fluoro-nitrobenzene + 4-(2-aminoethyl)morpholine, TEA, DMSO, 80 °C, 2 h or MW 120 °C, 10 min ~100 Microwave accelerates reaction
2 Nitro group reduction to diamine Na2S2O4 (aq), EtOH, 80 °C, 1 h; then 10% NH3 (aq) 81 Improved over one-pot methods
3 Catalytic hydrogenation alternative Raney nickel, hydrazine monohydrate, EtOH, 50 °C Quantitative (patent) Used without purification
4 Alkylation of phenol or amine Alkyl halides, KOtBu or Cs2CO3, DMA or MeCN, 60–100 °C, 2–16 h 11–87 Late-stage alkylation critical
5 Amide coupling and benzimidazole formation HATU, DMF, triethylamine, rt, overnight Variable Enables ring closure

Research Findings and Optimization Insights

  • Microwave-assisted S_NAr reactions significantly reduce reaction times without compromising yield, enabling rapid scale-up.

  • Independent reduction of nitroaniline intermediates prior to cyclization improves yields and purity compared to one-pot reductions.

  • Catalytic hydrogenation with Raney nickel and hydrazine is an effective alternative for nitro reduction, providing high yields and operational simplicity.

  • Late-stage alkylation remains a bottleneck; optimizing base, solvent, and temperature conditions can improve yields substantially.

  • Use of carboxylic acid derivatives and amide coupling agents like HATU streamlines the synthesis and improves overall efficiency.

Q & A

Q. Basic Research Focus

  • NMR spectroscopy : ¹H/¹³C NMR identifies protonation states (e.g., mono- vs. diprotonated amines) and confirms morpholine ring integration .
  • Mass spectrometry (MS) : High-resolution ESI-MS distinguishes the dihydrochloride salt ([M+2H]²⁺ ion) from neutral analogs .

Q. Advanced Data Conflict Resolution :

  • X-ray crystallography : SHELXL refines crystal structures, resolving ambiguities in hydrogen bonding (e.g., amine-morpholine interactions) .
  • IR vs. DFT : Discrepancies in N–H stretching frequencies (3100–3400 cm⁻¹) may arise from protonation state differences; DFT simulations should align with experimental IR peak assignments .

How can crystallization conditions be optimized for X-ray diffraction studies?

Advanced Research Focus
Crystallization challenges stem from the compound’s hygroscopicity and protonation variability. Strategies include:

  • Solvent screening : Ethanol/water mixtures (4:1 v/v) promote slow evaporation, yielding monoclinic crystals suitable for SHELX refinement .
  • Counterion effects : Dihydrochloride salts improve lattice stability compared to mono-protonated forms, as observed in benzene-1,2-diaminium salts .

Table 1 : Example Crystallization Parameters

ParameterOptimal Condition
SolventEthanol/water (4:1)
Temperature4°C (slow evaporation)
Protonation stateDihydrochloride salt

How does the protonation state influence biological interactions, and what methods validate these effects?

Q. Advanced Research Focus

  • Protonation-dependent activity : The diprotonated form enhances solubility and ionic interactions with enzymes (e.g., copper-binding in Wilson’s disease therapies) .
  • Experimental validation : Fluorescent probes (e.g., DAPI for DNA binding) or SPR assays quantify target affinity changes under varying pH conditions .

Methodological Note : Adjust buffer pH (e.g., phosphate buffers at pH 6.0–7.4) during bioassays to mimic physiological conditions and stabilize specific protonation states .

What strategies mitigate instability during storage and handling?

Q. Basic Research Focus

  • Storage : Anhydrous conditions (desiccator, <25°C) prevent hydrolysis of the dihydrochloride salt .
  • Handling : Use argon-purged vials for solutions to avoid oxidation of the primary amine groups .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC-MS monitor degradation products (e.g., morpholine ring oxidation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride
Reactant of Route 2
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1-N-[2-(morpholin-4-yl)ethyl]benzene-1,2-diamine dihydrochloride

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